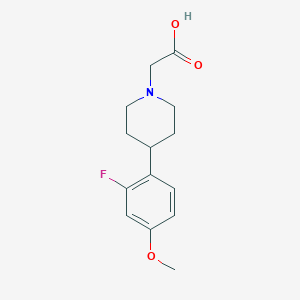

2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid

CAS No.:

Cat. No.: VC13682293

Molecular Formula: C14H18FNO3

Molecular Weight: 267.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18FNO3 |

|---|---|

| Molecular Weight | 267.30 g/mol |

| IUPAC Name | 2-[4-(2-fluoro-4-methoxyphenyl)piperidin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C14H18FNO3/c1-19-11-2-3-12(13(15)8-11)10-4-6-16(7-5-10)9-14(17)18/h2-3,8,10H,4-7,9H2,1H3,(H,17,18) |

| Standard InChI Key | CEUZHFDFPPJEOK-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C2CCN(CC2)CC(=O)O)F |

| Canonical SMILES | COC1=CC(=C(C=C1)C2CCN(CC2)CC(=O)O)F |

Introduction

Chemical Structure and Nomenclature

2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid (IUPAC name: 2-[4-(2-fluoro-4-methoxyphenyl)piperidin-1-yl]acetic acid) is a bicyclic organic compound comprising a piperidine ring substituted at the 4-position with a 2-fluoro-4-methoxyphenyl group and at the 1-position with an acetic acid moiety. Its molecular formula is C₁₄H₁₇FNO₃, with a molecular weight of 281.29 g/mol (calculated from analogous structures in ).

Structural Features

-

Piperidine Core: A six-membered saturated ring containing one nitrogen atom, contributing to basicity and conformational flexibility .

-

Aromatic Substituent: The 2-fluoro-4-methoxyphenyl group introduces steric and electronic effects, with fluorine enhancing metabolic stability and methoxy influencing lipophilicity .

-

Acetic Acid Side Chain: A carboxylic acid group enables salt formation and hydrogen bonding, critical for solubility and target interactions .

The compound’s 3D conformation, as inferred from similar piperidine-acetic acid derivatives, suggests a chair configuration for the piperidine ring, with the aryl group occupying an equatorial position to minimize steric strain .

Synthesis and Characterization

Spectroscopic Characterization

Key analytical data for structural confirmation include:

-

¹H NMR: Signals at δ 6.8–7.2 ppm (aryl protons), δ 3.8 ppm (methoxy group), δ 3.2–3.5 ppm (piperidine CH₂), and δ 2.5 ppm (acetic acid CH₂) .

-

IR: Peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch).

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 281.29 g/mol | |

| Solubility | Soluble in DMSO, ethanol | |

| pKa (Carboxylic acid) | ~4.5 | |

| LogP (Partition coeff.) | ~2.1 (estimated) |

The compound’s weak acidity (pKa ~4.5) facilitates ionization at physiological pH, enhancing aqueous solubility for drug formulation . Its LogP value suggests moderate lipophilicity, balancing membrane permeability and solubility .

Applications and Future Directions

Drug Development

-

Lead Optimization: The fluorine and methoxy groups offer sites for derivatization to enhance potency or reduce toxicity .

-

Prodrug Design: Esterification of the carboxylic acid could improve bioavailability .

Computational Studies

Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations are needed to predict binding modes and ADMET profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume